L-Xylulose

Description

L-Threo-2-pentulose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

L-xylulose has been reported in Daphnia pulex and Homo sapiens with data available.

Properties

IUPAC Name |

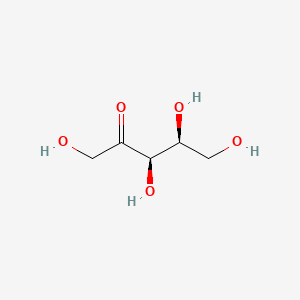

(3R,4S)-1,3,4,5-tetrahydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQJHHRNXZUBTE-WVZVXSGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315618 | |

| Record name | L-threo-2-Pentulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-50-4 | |

| Record name | L-threo-2-Pentulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Xylulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-threo-2-Pentulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XYLULOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL1M07LQ7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Properties of L-Xylulose

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Xylulose, a ketopentose monosaccharide, is a key intermediate in the glucuronate pathway, a significant route for carbohydrate metabolism. While its accumulation in urine is a hallmark of the benign genetic condition essential pentosuria, L-Xylulose and its metabolic pathway are of increasing interest to researchers in drug development and metabolic studies. This technical guide provides a comprehensive overview of the core biochemical properties of L-Xylulose, including its physicochemical characteristics, its central role in the glucuronate metabolic pathway, and detailed enzymatic kinetics. Furthermore, this guide furnishes detailed experimental protocols for the quantification of L-Xylulose and the characterization of its related enzymes, alongside visual representations of the pertinent metabolic and experimental workflows to facilitate a deeper understanding of this intriguing molecule.

Physicochemical Properties of L-Xylulose

L-Xylulose is a five-carbon sugar with a ketone functional group. It exists as a colorless syrup and its crystalline form has not been reported[1]. The fundamental physicochemical properties of L-Xylulose are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₅H₁₀O₅ | [2][3] |

| Molecular Weight | 150.13 g/mol | [1][2] |

| Appearance | Colorless syrup | |

| Boiling Point (Predicted) | 469.1 ± 45.0 °C | |

| Density (Predicted) | 1.516 ± 0.06 g/cm³ | |

| Melting Point | Not reported | |

| CAS Number | 527-50-4 |

The Glucuronate Pathway: Metabolism of L-Xylulose

L-Xylulose is a central intermediate in the glucuronate pathway, an alternative route for glucose metabolism that does not generate ATP but is crucial for the synthesis of glucuronic acid, pentoses, and, in many animals, ascorbic acid. In humans, this pathway ultimately converts D-glucose into D-xylulose-5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway.

The formation and subsequent metabolism of L-Xylulose involves a series of enzymatic reactions:

-

D-Glucuronate to L-Gulonate: The pathway begins with the reduction of D-glucuronate to L-gulonate, a reaction catalyzed by glucuronate reductase (EC 1.1.1.19), utilizing NADPH as a cofactor.

-

L-Gulonate to 3-keto-L-Gulonate: L-Gulonate is then oxidized to 3-dehydro-L-gulonate (3-keto-L-gulonate) by L-gulonate 3-dehydrogenase (EC 1.1.1.45), with NAD+ as the electron acceptor.

-

3-keto-L-Gulonate to L-Xylulose: The recently identified enzyme 3-keto-L-gulonate decarboxylase , encoded by the C11orf54 gene, catalyzes the decarboxylation of 3-keto-L-gulonate to form L-Xylulose.

-

L-Xylulose to Xylitol (B92547): L-Xylulose is subsequently reduced to the sugar alcohol xylitol by L-xylulose reductase (also known as dicarbonyl/L-xylulose reductase or DCXR; EC 1.1.1.10) in an NADPH-dependent reaction. A deficiency in this enzyme leads to the accumulation and excretion of L-xylulose in the urine, a condition known as essential pentosuria.

-

Xylitol to D-Xylulose: Xylitol is then oxidized to D-xylulose by sorbitol dehydrogenase (SORD; EC 1.1.1.14), using NAD+ as a cofactor.

-

D-Xylulose to D-Xylulose-5-Phosphate: Finally, xylulokinase (XYLB; EC 2.7.1.17) catalyzes the phosphorylation of D-xylulose to D-xylulose-5-phosphate, which then enters the pentose phosphate pathway.

Enzyme Kinetics

The efficiency of the metabolic conversion of L-Xylulose and its precursors is determined by the kinetic properties of the enzymes involved. The Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for several of the key human enzymes in this pathway are presented below.

| Enzyme | Substrate | Km | Vmax | Organism | Reference |

| Glucuronate Reductase | D-Glucuronate | 3.2 mM | - | Human Liver | |

| L-Gulonate | 6 mM | - | Human Liver | ||

| L-gulonate 3-dehydrogenase | L-Gulonate | - | - | Human | |

| L-xylulose reductase (DCXR) | L-Xylulose | - | - | Human | - |

| Sorbitol Dehydrogenase (SORD) | Xylitol | 1% relative activity | - | - | |

| Xylulokinase (XYLB) | D-Xylulose | 24 µM | 35 s⁻¹ (kcat) | Human | |

| D-Xylulose | 0.29 mM | - | E. coli |

Note: A dash (-) indicates that the specific value was not found in the searched literature.

Experimental Protocols

Enzymatic Assay of L-Xylulose Reductase Activity

This protocol describes a continuous spectrophotometric rate determination for L-xylulose reductase, measuring the reduction of NADP+ to NADPH at 340 nm.

Principle:

Xylitol + NADP⁺ <-- (L-Xylulose Reductase) --> L-Xylulose + NADPH + H⁺

Reagents:

-

Assay Buffer: 100 mM Glycine buffer, pH 10.0

-

Substrate: 657 mM Xylitol solution

-

Cofactor: 12.5 mM NADP⁺ solution

-

Enzyme: L-Xylulose reductase solution (0.1 - 0.2 units/mL in cold assay buffer)

-

100 mM MgCl₂ solution

Procedure:

-

Prepare a reaction mixture containing the assay buffer, xylitol solution, NADP⁺ solution, and MgCl₂.

-

Incubate the mixture to a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding the L-xylulose reductase enzyme solution.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADPH formation from the linear portion of the absorbance curve.

Unit Definition:

One unit of L-xylulose reductase activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of NADPH from NADP⁺ per minute at pH 10.0 and 25°C.

Quantification of L-Xylulose in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the sensitive and specific quantification of L-xylulose in urine samples. The protocol involves derivatization to increase the volatility of the sugar for GC analysis.

Sample Preparation:

-

Urine Collection: Collect a timed urine sample.

-

Internal Standard: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled xylulose) to an aliquot of the urine sample.

-

Deproteinization: Precipitate proteins by adding a solvent such as methanol, followed by centrifugation.

-

Derivatization: Evaporate the supernatant to dryness and derivatize the residue to form volatile esters (e.g., using tert-butyldimethylsilyl derivatization).

GC-MS Analysis:

-

Injection: Inject the derivatized sample into the GC-MS system.

-

Separation: Use a capillary column suitable for sugar analysis (e.g., a non-polar or medium-polarity column) to separate the components of the sample.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the derivatized L-xylulose and the internal standard.

-

Quantification: The concentration of L-xylulose in the original urine sample is determined by comparing the peak area ratio of L-xylulose to the internal standard against a calibration curve prepared with known concentrations of L-xylulose.

Applications and Future Directions

L-Xylulose has demonstrated potential as a specific inhibitor of certain α-glucosidases, suggesting a possible role in the management of blood glucose levels. Additionally, it serves as a precursor for the synthesis of other rare sugars, which may have applications in the development of antiviral and other therapeutic agents. The detailed understanding of the biochemical properties of L-Xylulose and its metabolic pathway is crucial for exploring these potential applications. Further research into the kinetics of all enzymes in the glucuronate pathway, particularly in human tissues, will provide a more complete picture of its regulation and potential for therapeutic intervention. The development of more specific and sensitive analytical methods for L-Xylulose will also be vital for clinical and research applications.

References

An In-depth Technical Guide to the L-Xylulose Metabolic Pathway in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The L-xylulose metabolic pathway, an integral part of the uronic acid pathway, plays a crucial role in carbohydrate metabolism in mammals. While not a primary energy-yielding route, its intermediates are vital for various biosynthetic processes, and its dysregulation is linked to the benign inborn error of metabolism known as essential pentosuria. This technical guide provides a comprehensive overview of the core L-xylulose metabolic pathway, including its key enzymatic steps, quantitative data, detailed experimental protocols, and the molecular consequences of its disruption. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating carbohydrate metabolism, inborn errors of metabolism, and related therapeutic interventions.

The Core L-Xylulose Metabolic Pathway

The L-xylulose metabolic pathway is a branch of the uronic acid pathway, which originates from glucose-6-phosphate. The central steps leading to and from L-xylulose are as follows:

-

Formation of L-Gulonate: D-glucuronate is reduced to L-gulonate by L-gulonate 3-dehydrogenase (EC 1.1.1.45), an NAD(P)H-dependent enzyme. In humans, this enzyme is also known as lambda-crystallin (CRYL1)[1].

-

Oxidation to 3-keto-L-gulonate: L-gulonate is then oxidized to 3-keto-L-gulonate (also known as β-keto-L-gulonate) by the same enzyme, L-gulonate 3-dehydrogenase , this time utilizing NAD+ as a cofactor[2][3].

-

Decarboxylation to L-Xylulose: The recently identified enzyme, β-keto-L-gulonate decarboxylase (BKGD) , encoded by the C11orf54 gene, catalyzes the decarboxylation of 3-keto-L-gulonate to form L-xylulose[1][4].

-

Reduction to Xylitol (B92547): L-xylulose is subsequently reduced to the sugar alcohol xylitol by L-xylulose reductase (DCXR) (EC 1.1.1.10), an NADPH-dependent enzyme.

-

Conversion to D-Xylulose: Xylitol is then oxidized to D-xylulose by an NAD+-dependent xylitol dehydrogenase (sorbitol dehydrogenase).

-

Entry into the Pentose (B10789219) Phosphate (B84403) Pathway: Finally, D-xylulose is phosphorylated to D-xylulose-5-phosphate, which enters the pentose phosphate pathway.

This pathway is primarily active in the liver and kidneys.

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes in the mammalian L-xylulose metabolic pathway.

Table 1: Kinetic Parameters of Human β-keto-L-gulonate Decarboxylase (C11orf54)

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| β-keto-L-gulonate | 20.185 ± 2.505 | 4.271 ± 0.304 | 211,590 ± 41,341 |

Table 2: Kinetic Parameters of Mammalian L-Xylulose Reductase (DCXR)

| Species | Substrate | Km (mM) | Vmax (µmol/min/mg) | Cofactor | Source |

| Human | L-Xylulose | 0.503 | 33.8 | NADPH | |

| Human | Diacetyl | 0.170 | 39.7 | NADPH |

Note: Data for human DCXR is derived from a study on its role in chemical redox cycling and may not fully represent its kinetics with L-xylulose under physiological conditions.

Table 3: Substrate Specificity of L-Xylulose Reductase (DCXR)

| Substrate | Relative Activity (%) |

| L-Xylulose | 100 |

| Pentoses | Broad |

| Tetroses | Broad |

| Trioses | Broad |

| Alpha-dicarbonyl compounds | Broad |

Source:

Table 4: Inhibitors and Activators of L-Xylulose Pathway Enzymes

| Enzyme | Inhibitor/Activator | Type of Interaction | Ki / IC50 | Source |

| L-Gulonate 3-Dehydrogenase (Human) | Phosphate (Pi) | Decreases catalytic efficiency | Not specified | |

| L-Xylulose Reductase (DCXR) (Human) | 9,10-Phenanthrenequinone | Competitive (vs. L-xylulose) | 940 µM | |

| β-keto-L-gulonate Decarboxylase (Human) | Not yet identified | - | - | - |

Experimental Protocols

Spectrophotometric Assay for L-Xylulose Reductase Activity

This protocol is adapted from a standard enzymatic assay procedure.

Principle:

The activity of L-xylulose reductase is determined by monitoring the reduction of NADP+ to NADPH at 340 nm, which is coupled to the oxidation of xylitol to L-xylulose.

Reagents:

-

100 mM Glycine Buffer, pH 10.0 at 25°C

-

100 mM Magnesium Chloride (MgCl2) solution

-

657 mM Xylitol solution

-

12.5 mM β-Nicotinamide Adenine Dinucleotide Phosphate (β-NADP) solution

-

L-Xylulose Reductase enzyme solution (0.1 - 0.2 unit/mL in cold Glycine Buffer)

Procedure:

-

Pipette the following reagents into a cuvette:

-

2.50 mL Glycine Buffer

-

0.10 mL MgCl2 solution

-

0.20 mL Xylitol solution

-

0.10 mL β-NADP solution

-

-

Mix by inversion and equilibrate to 25°C.

-

Monitor the absorbance at 340 nm until a constant reading is obtained (baseline).

-

Add 0.10 mL of the enzyme solution to the cuvette.

-

Immediately mix by inversion and record the increase in absorbance at 340 nm for approximately 5 minutes.

-

Determine the rate of change in absorbance per minute (ΔA340nm/min) from the linear portion of the curve.

-

Run a blank reaction containing all components except the enzyme solution to correct for any non-enzymatic reduction of NADP+.

Calculation of Enzyme Activity:

One unit of L-xylulose reductase activity is defined as the amount of enzyme that catalyzes the oxidation of 1.0 µmole of xylitol to L-xylulose per minute at pH 10.0 and 25°C.

Where:

-

ε (molar extinction coefficient of NADPH at 340 nm) = 6.22 mM-1cm-1

-

Total Volume = 3.0 mL

-

Volume of Enzyme = 0.1 mL

Quantification of L-Xylulose in Urine by HPLC

While a specific, validated protocol for L-xylulose was not found in the initial search, the following is a generalizable, detailed protocol for the analysis of urinary sugars by HPLC with refractive index detection, which can be adapted and validated for L-xylulose.

Principle:

High-Performance Liquid Chromatography (HPLC) separates compounds in a mixture based on their differential interactions with a stationary phase and a mobile phase. A refractive index (RI) detector is commonly used for sugar analysis as it detects changes in the refractive index of the eluent as the analyte passes through.

Materials and Reagents:

-

HPLC system with a refractive index detector

-

Aminex HPX-87C or similar carbohydrate analysis column

-

Ultrapure water (HPLC grade)

-

L-xylulose standard

-

0.2 µm syringe filters

-

Urine collection containers

Sample Preparation:

-

Collect a 24-hour urine sample, measuring the total volume.

-

Centrifuge an aliquot of the urine at 4,500 x g for 10 minutes to remove particulate matter.

-

Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.

-

For quantitative analysis, a standard curve must be prepared by spiking known concentrations of L-xylulose into a control urine matrix that is free of L-xylulose.

HPLC Conditions (Example):

-

Column: Aminex HPX-87C (300 x 7.8 mm)

-

Mobile Phase: HPLC-grade water

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 85°C

-

Detector: Refractive Index (RI) Detector

-

Injection Volume: 20 µL

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared urine samples and L-xylulose standards.

-

Identify the L-xylulose peak in the chromatograms based on the retention time of the standard.

-

Quantify the concentration of L-xylulose in the urine samples by comparing the peak area to the standard curve.

Validation:

This method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision for L-xylulose in a urine matrix according to standard bioanalytical method validation guidelines.

Clinical Significance: Essential Pentosuria

A deficiency in the enzyme L-xylulose reductase (DCXR) leads to the autosomal recessive metabolic disorder known as essential pentosuria. This condition is characterized by the accumulation and subsequent excretion of large amounts of L-xylulose in the urine, typically 1 to 4 grams per day.

The lack of functional DCXR blocks the conversion of L-xylulose to xylitol. Consequently, L-xylulose, a reducing sugar, accumulates and is excreted. While this can lead to a false-positive test for glucosuria, essential pentosuria is a benign condition with no associated clinical symptoms or long-term health consequences. Diagnosis is confirmed by the specific identification of L-xylulose in the urine.

Conclusion

The L-xylulose metabolic pathway, though a minor route of glucose metabolism, is of significant interest due to its connection to the uronic acid and pentose phosphate pathways, and its role in the genetic disorder essential pentosuria. The recent identification of β-keto-L-gulonate decarboxylase has completed our understanding of the core enzymatic steps. This technical guide has provided a consolidated resource of the pathway's components, quantitative enzymatic data, and detailed experimental protocols. Further research is warranted to fully elucidate the kinetic properties of all human enzymes involved, identify specific inhibitors and activators, and explore the potential for therapeutic interventions in related metabolic disorders. The methodologies and data presented here offer a solid foundation for such future investigations.

References

The Discovery and History of L-Xylulose: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Xylulose, a ketopentose monosaccharide, holds a unique position in the history of biochemistry and human genetics. Its discovery is intrinsically linked to the elucidation of "inborn errors of metabolism," a foundational concept in medical genetics. This technical guide provides a comprehensive overview of the discovery, history, and metabolic significance of L-Xylulose. It details the biochemical pathways in which L-Xylulose is an intermediate, the genetic basis of its accumulation in the benign condition known as essential pentosuria, and the experimental protocols used for its quantification and the diagnosis of related enzymatic deficiencies. This document synthesizes historical findings with current molecular data to serve as a thorough resource for professionals in research and drug development.

Introduction: The Historical Context of an "Inborn Error"

The story of L-Xylulose begins not with the sugar itself, but with a clinical observation. In the late 19th and early 20th centuries, physicians occasionally encountered individuals whose urine contained a reducing sugar, leading to an initial misdiagnosis of diabetes mellitus.[1][2] However, these individuals presented none of the other symptoms of diabetes and lived a normal, healthy life. This puzzling condition was termed "essential pentosuria."

The breakthrough in understanding came from the pioneering work of English physician Sir Archibald Garrod. In his 1908 Croonian Lectures to the Royal College of Physicians, Garrod proposed the concept of "inborn errors of metabolism," suggesting that certain lifelong conditions were the result of a congenital deficiency in a specific metabolic enzyme, inherited in a Mendelian recessive pattern.[3][4] He presented four such conditions as his primary examples: alkaptonuria, albinism, cystinuria, and essential pentosuria, a group that would become known as "Garrod's tetrad."[2][4] It was later determined that the pentose (B10789219) excreted in essential pentosuria was L-Xylulose.[5] This marked the beginning of a journey to understand the metabolic pathway of this rare sugar and the precise nature of the enzymatic "error" Garrod had predicted.

Table 1: Key Milestones in the Discovery and History of L-Xylulose

| Year | Discovery/Event | Key Contributor(s) | Significance |

| 1892 | First description of essential pentosuria.[3] | Salkowski and Jastrowitz | Initial clinical identification of the condition characterized by pentose excretion. |

| 1908 | Pentosuria is included as one of the four "inborn errors of metabolism."[3] | Sir Archibald Garrod | Established the genetic and metabolic basis for the condition, linking it to enzyme deficiency. |

| 1930s-1960s | Extensive study of pentosuria in Ashkenazi Jewish populations; development of accurate urine testing.[3] | Margaret Lasker | Confirmed autosomal recessive inheritance and the benign nature of the condition. |

| 1970 | The critical enzyme deficiency is identified as L-Xylulose reductase.[3] | Pinpointed the specific biochemical lesion responsible for pentosuria. | |

| 2002 | The gene encoding L-Xylulose reductase, DCXR, is cloned.[3] | Provided the molecular target for genetic analysis. | |

| 2011 | The specific mutations in the DCXR gene causing pentosuria are identified.[1][3] | Solved the molecular basis of Garrod's fourth inborn error of metabolism. | |

| Recent | Identification of the enzyme that catalyzes the formation of L-Xylulose (β-keto-L-gulonate decarboxylase).[6] | Completed the elucidation of the core metabolic pathway. |

The Glucuronic Acid-Xylulose Pathway

L-Xylulose is a key intermediate in the glucuronic acid-xylulose pathway (also known as the uronate cycle), a route for the metabolism of glucose that does not lead to ATP generation but is involved in the synthesis of other sugars and, in many species, ascorbic acid (Vitamin C). In humans, this pathway terminates differently due to the lack of the enzyme L-gulonolactone oxidase.

The pathway begins with D-glucose-6-phosphate and proceeds through the formation of UDP-glucuronic acid. D-glucuronic acid is then converted to L-gulonic acid, which is oxidized to β-keto-L-gulonate. A recently identified decarboxylase, C11orf54, then catalyzes the formation of L-Xylulose.[6]

In a healthy individual, the enzyme L-Xylulose reductase (EC 1.1.1.10), encoded by the DCXR gene, catalyzes the NADPH-dependent reduction of L-Xylulose to the sugar alcohol xylitol (B92547).[7][8] Xylitol is subsequently oxidized to D-Xylulose by an NAD+-dependent xylitol dehydrogenase. D-Xylulose can then be phosphorylated to D-xylulose-5-phosphate, which enters the pentose phosphate (B84403) pathway.[9][10]

In individuals with essential pentosuria, a deficiency in L-Xylulose reductase activity breaks this chain.[3][11] Unable to be efficiently converted to xylitol, L-Xylulose accumulates and is subsequently excreted in the urine.[9][11]

Caption: The Glucuronic Acid-Xylulose Metabolic Pathway.

Quantitative Analysis of L-Xylulose

The primary clinical manifestation of essential pentosuria is the high concentration of L-Xylulose in the urine. In healthy individuals, L-Xylulose is present in trace amounts, if at all. The quantification of this pentose is crucial for diagnosis and for differentiating the condition from other metabolic disorders.

Table 2: Comparative Quantitative Data for L-Xylulose

| Analyte | Condition | Sample Type | Concentration / Excretion Rate |

| L-Xylulose | Essential Pentosuria | Urine | 1.0 - 4.0 g / day[5][9][10] |

| Essential Pentosuria | Plasma | 0.9 - 1.9 mg/dL[12] | |

| Healthy Control | Urine | Not typically detected or trace amounts | |

| Healthy Control (post 5g glucuronolactone (B27817) load) | Urine | Mean: 14.6 ± 1.4 µmol / 2 hours[13] | |

| Liver Cirrhosis (post 5g glucuronolactone load) | Urine | Mean: 97.1 ± 19.8 µmol / 2 hours[13] |

Enzymology and Genetics of L-Xylulose Reductase Deficiency

L-Xylulose Reductase (DCXR)

L-Xylulose reductase (EC 1.1.1.10) is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[7] In humans, it is encoded by the DCXR gene located on chromosome 17.[7][9] Studies have revealed the existence of two primary isozymes in human red blood cells: a major and a minor form.[14][15] Individuals with essential pentosuria exhibit a profound deficiency of the major isozyme, while the minor isozyme remains active.[9][14] The residual activity from the minor isozyme is insufficient to prevent the accumulation of L-Xylulose. The kinetic properties of the residual minor isozyme in pentosuric individuals are similar to the minor isozyme in healthy individuals.[14]

Table 3: Enzyme Kinetic and Genetic Data

| Parameter | Enzyme/Gene | Value / Description |

| Gene | DCXR (Dicarbonyl/L-Xylulose Reductase) | Location: Chromosome 17q25.3[9] |

| Enzyme | L-Xylulose Reductase (Human) | EC Number: 1.1.1.10[8] |

| Cofactor: NADPH[9] | ||

| Isozymes: Major and Minor forms present in healthy individuals. Major isozyme is deficient in pentosuria.[14][15] | ||

| Km (L-Xylulose) | L-Xylulose Reductase (Fungal - Aspergillus niger) | 25 mM[13] |

| Common Mutations | DCXR | c.583ΔC (frameshift)[1][3] |

| c.52(+1)G>A (splice site)[1][3] |

Genetic Basis of Pentosuria

Essential pentosuria is an autosomal recessive disorder.[3] The condition is most prevalent in individuals of Ashkenazi Jewish descent.[9] The molecular basis for the deficiency of the major L-Xylulose reductase isozyme lies in mutations within the DCXR gene.[3] Two primary mutations account for the majority of cases in the Ashkenazi population:

-

DCXR c.583ΔC: A single cytosine deletion leading to a frameshift and a premature stop codon.[3]

-

DCXR c.52(+1)G>A: A mutation at the splice donor site of intron 1, leading to aberrant splicing of the pre-mRNA.[3]

Individuals with pentosuria are typically either homozygous for one of these mutations or compound heterozygous for both.[3]

Experimental Protocols

Protocol 1: Colorimetric Determination of Urinary Pentose (Phloroglucinol Method)

This method is a classic and simplified approach for the detection and quantification of pentoses in biological fluids. It is based on the reaction of pentoses with phloroglucinol (B13840) in a strong acid medium to produce a colored complex.

Principle: Pentoses, when heated in the presence of strong acid (e.g., hydrochloric acid) and glacial acetic acid, are dehydrated to form furfural (B47365). The furfural then reacts with phloroglucinol to yield a pink-colored compound, which can be quantified spectrophotometrically.

Materials:

-

Phloroglucinol reagent: Phloroglucinol, glacial acetic acid, concentrated hydrochloric acid, and thiourea.

-

Spectrophotometer (capable of reading at 554 nm).

-

Heating block or boiling water bath.

-

Urine samples.

-

L-Xylulose or D-Xylose standards.

-

Micropipettes and test tubes.

Procedure (based on Eberts et al., 1979): [16]

-

Sample Preparation: Centrifuge urine to remove any sediment. No protein precipitation is required for this simplified method.

-

Reaction Setup:

-

Pipette 5 µL of the urine sample (or standard/blank) into a test tube.

-

Add 1.5 mL of the single phloroglucinol working reagent directly to the tube.

-

-

Color Development:

-

Mix the contents of the tube thoroughly.

-

Incubate the tube in a boiling water bath (100°C) for exactly 4 minutes.

-

Immediately cool the tube under tap water to stop the reaction.

-

-

Measurement:

-

Read the absorbance of the sample and standards against the reagent blank at 554 nm.

-

-

Quantification:

-

Construct a standard curve using known concentrations of a pentose standard (e.g., D-Xylose).

-

Determine the concentration of L-Xylulose in the urine sample by interpolating its absorbance value from the standard curve.

-

Note: While this method is rapid and sensitive, it is not specific for L-Xylulose and will detect other pentoses. Glucose shows minimal interference under these specific reaction conditions.[16]

Protocol 2: HPLC Method for L-Xylulose Quantification

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) is a more specific and robust method for separating and quantifying sugars in complex mixtures like urine.

Principle: The urine sample is processed to remove interfering substances. The sugars are then separated on a specialized HPLC column (e.g., an amino or ion-exchange column). As the separated sugars elute from the column, they are detected by a refractive index detector, which measures the difference in the refractive index between the mobile phase and the eluting sample components.

Materials:

-

HPLC system with a pump, injector, column oven, and a Refractive Index Detector (RID).

-

Aminex HPX-87C or similar carbohydrate analysis column.

-

Guard column.

-

Mobile Phase: HPLC-grade water.

-

Solid-phase extraction (SPE) cartridges or ion-exchange resins for sample cleanup.

-

0.2 µm syringe filters.

-

Urine samples and L-Xylulose standards.

Procedure (generalized from methods for urinary sugar analysis): [17][18]

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature and centrifuge to remove particulates.

-

To remove interfering ions and pigments, pass the urine supernatant through a mixed-bed ion-exchange resin (e.g., Amberlite).

-

Filter the cleaned sample through a 0.2 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: Aminex HPX-87C (300 x 7.8 mm).

-

Mobile Phase: Isocratic elution with HPLC-grade water.

-

Flow Rate: 0.3 - 0.6 mL/min.

-

Column Temperature: 60 - 85°C (to improve peak resolution).

-

Detector: Refractive Index Detector (RID), temperature controlled.

-

Injection Volume: 20 µL.

-

-

Analysis:

-

Inject prepared standards of L-Xylulose to determine the retention time and create a calibration curve (peak area vs. concentration).

-

Inject the prepared urine samples.

-

Identify the L-Xylulose peak in the sample chromatogram by comparing its retention time to that of the standard.

-

-

Quantification:

-

Integrate the peak area of the L-Xylulose peak in the sample chromatogram.

-

Calculate the concentration of L-Xylulose in the sample using the calibration curve.

-

Caption: Experimental Workflow for the Diagnosis of Essential Pentosuria.

Protocol 3: Genetic Analysis of the DCXR Gene

Confirmation of essential pentosuria at the molecular level involves sequencing the DCXR gene to identify pathogenic mutations.

Principle: Genomic DNA is extracted from the patient's blood or saliva. The coding regions (exons) and exon-intron boundaries of the DCXR gene are amplified using the Polymerase Chain Reaction (PCR). The resulting PCR products are then sequenced, and the sequence is compared to the reference DCXR sequence to identify any mutations.

Materials:

-

Genomic DNA extraction kit.

-

Patient blood (EDTA) or saliva sample.

-

PCR primers designed to flank each exon of the DCXR gene.

-

Taq polymerase, dNTPs, and PCR buffer.

-

Thermocycler.

-

Gel electrophoresis equipment.

-

PCR product purification kit.

-

Sanger sequencing reagents and access to a capillary electrophoresis sequencer.

-

Sequence analysis software.

Procedure:

-

DNA Extraction: Extract high-quality genomic DNA from the patient's sample according to the kit manufacturer's protocol.

-

PCR Amplification:

-

Set up individual PCR reactions for each exon of the DCXR gene using the designed primers.

-

Perform PCR using a standard thermocycling protocol (e.g., initial denaturation at 95°C, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step). Annealing temperatures will be primer-specific.

-

Verify the successful amplification of PCR products of the expected size by running a small aliquot on an agarose (B213101) gel.

-

-

PCR Product Purification: Purify the remaining PCR products to remove unincorporated primers and dNTPs.

-

Sanger Sequencing:

-

Perform cycle sequencing reactions for both the forward and reverse strands of each purified PCR product.

-

Purify the sequencing reaction products.

-

Analyze the products on a capillary electrophoresis-based DNA sequencer.

-

-

Sequence Analysis:

-

Align the obtained patient sequences with the DCXR reference sequence (e.g., from NCBI).

-

Analyze the alignment to identify any nucleotide changes (substitutions, insertions, deletions).

-

Confirm if any identified variants correspond to the known pathogenic mutations (e.g., c.583ΔC or c.52(+1)G>A) or are novel variants of likely pathogenic significance.

-

Conclusion

The discovery and subsequent characterization of L-Xylulose and its role in essential pentosuria represent a classic chapter in the history of metabolic medicine. From Garrod's prescient hypothesis to the modern-day identification of the specific genetic mutations in the DCXR gene, the study of this rare sugar has provided profound insights into human biochemistry and the molecular basis of inherited disease. While the clinical condition of pentosuria is benign, the scientific journey it initiated has been invaluable. The analytical methods developed to quantify L-Xylulose and the genetic techniques used to diagnose its underlying cause are powerful tools that have been adapted for countless other applications in research and clinical diagnostics. This guide provides a foundational resource for understanding this unique intersection of history, metabolism, and molecular genetics.

References

- 1. L-xylulose CAS#: 527-50-4 [m.chemicalbook.com]

- 2. Pentosuria - Wikipedia [en.wikipedia.org]

- 3. L-xylulose | 527-50-4 [chemicalbook.com]

- 4. Genetic Testing - essential Pentosuria (Essential pentosuria) - Gen DCXR. - IVAMI [ivami.com]

- 5. acpjournals.org [acpjournals.org]

- 6. pnas.org [pnas.org]

- 7. L-xylulose reductase - Wikipedia [en.wikipedia.org]

- 8. uniprot.org [uniprot.org]

- 9. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]

- 10. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 11. KEGG DISEASE: Pentosuria [genome.jp]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. On the nature of L-xylulose reductase deficiency in essential pentosuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Human L-xylulose reductase variation: family and population studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A simplified, colorimetric micromethod for xylose in serum or urine, with phloroglucinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

L-Xylulose: A Comprehensive Technical Guide on its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Xylulose is a ketopentose sugar, a monosaccharide with five carbon atoms and a ketone functional group.[1] While its isomer, D-xylulose, plays a role in the pentose (B10789219) phosphate (B84403) pathway, L-xylulose is primarily known in clinical contexts as the hallmark of essential pentosuria, an inborn error of metabolism.[1][2] This technical guide provides an in-depth overview of the natural sources and abundance of L-xylulose, alongside detailed methodologies for its detection and quantification, to support further research and development in metabolic studies and drug discovery. Although considered a rare sugar with limited natural abundance, its role in specific metabolic pathways and disease states makes it a molecule of significant interest.[3][4]

Natural Sources and Abundance of L-Xylulose

L-xylulose is not widely distributed in nature in significant quantities. Its presence is primarily documented in the context of mammalian metabolism, particularly in humans. The Human Metabolome Database has noted its detection, though not quantification, in food sources such as anatidaes (ducks, geese, swans), chickens, and domestic pigs.[5]

Abundance in Humans

In healthy individuals, L-xylulose is a minor intermediate in the glucuronic acid oxidation pathway. However, its concentration can be significantly elevated in certain pathological conditions.

| Biological Matrix | Condition | Abundance | Reference(s) |

| Urine | Healthy Individuals | 6.5 - 21.8 µmol/2 h | [6] |

| Essential Pentosuria | 1 - 4 grams/day | [7][8] | |

| Liver Cirrhosis | 22.0 - 236.6 µmol/2 h (mean 97.1 ± 19.8) | [6] | |

| Acute/Chronic Hepatitis | Higher than normal, but < 50 µmol/2 h | [6] | |

| Serum | Healthy Controls | Not detectable | [9] |

| Adult-Onset Diabetics (Type II) | Detectable in 15 out of 30 patients | [9] | |

| Juvenile-Onset Diabetics (Type I) | Detectable in 4 out of 31 patients | [9] | |

| Blood | Ribose-5-phosphate isomerase deficiency | 5.0 (0.0-10.0) uM | [5] |

| Cerebrospinal Fluid | Ribose-5-phosphate isomerase deficiency | 254.0 (88.0-166.0) uM | [5] |

Abundance in Other Organisms

Quantitative data on L-xylulose in organisms other than humans is scarce. One study on rat liver tissue measured the concentration of xylulose 5-phosphate (a derivative of xylulose) under different dietary conditions, providing an indirect indication of xylulose metabolism.

| Biological Matrix | Condition | Abundance of Xylulose 5-phosphate (nmol/g) | Reference(s) |

| Rat Liver | 48 h starved | 3.8 ± 0.3 | [10] |

| Ad libitum feeding | 8.6 ± 0.3 | [10] | |

| Meal feeding (fat-free diet) | 66.3 ± 8.3 | [10] |

Metabolic Pathways Involving L-Xylulose

In humans, L-xylulose is an intermediate in the glucuronic acid oxidation pathway, a route for the metabolism of glucose.

A deficiency in the enzyme L-xylulose reductase (encoded by the DCXR gene) leads to the accumulation and subsequent excretion of L-xylulose in the urine, a condition known as essential pentosuria.[11]

Experimental Protocols

The accurate quantification of L-xylulose is crucial for diagnosing metabolic disorders and for research purposes. Several analytical techniques can be employed for this purpose.

Sample Preparation

From Urine: Urine samples can often be analyzed with minimal preparation, such as dilution with deionized water and filtration. For more sensitive methods, a deproteinization step may be necessary.

From Blood/Serum/Plasma:

-

Deproteinization: Proteins in blood, serum, or plasma samples can interfere with analysis and damage analytical columns. A common method is precipitation with a reagent like perchloric acid, followed by neutralization. Alternatively, Carrez reagents can be used for deproteinization.[12]

-

Centrifugation: After deproteinization, samples should be centrifuged to pellet the precipitated proteins.

-

Supernatant Collection: The clear supernatant is collected for analysis.

From Tissues:

-

Homogenization: Tissue samples should be accurately weighed and homogenized in a suitable buffer or acid, such as perchloric acid.[12]

-

Extraction: The homogenate is then processed to extract small molecules, often involving centrifugation to remove cellular debris.

-

Neutralization and Dilution: The acidic extract is neutralized and diluted as necessary for the chosen analytical method.

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of sugars like xylulose. It typically requires derivatization of the sugar to make it volatile.

-

Derivatization: A common method involves the use of tert-butyldimethylsilyl (TBDMS) derivatives.

-

Instrumentation: An Agilent 7890B GC system with a 5977B MSD or similar is suitable.[13]

-

Column: A capillary column appropriate for sugar analysis should be used.

-

Quantification: Isotope dilution mass spectrometry, using a stable isotope-labeled internal standard (e.g., [¹³C]₁-xylose), provides the most accurate quantification.[14] A calibration curve is constructed by analyzing standards of known concentrations. The lower limit of detection for xylose using this method can be as low as 0.03 mg/L.[15]

2. High-Performance Liquid Chromatography (HPLC)

HPLC is another widely used technique for sugar analysis.

-

Instrumentation: A standard HPLC system with a refractive index (RI), evaporative light scattering (ELSD), or charged aerosol (CAD) detector is suitable.

-

Column: A mixed-mode column such as the Primesep S HILIC/mixed-mode column can be used to separate xylitol and xylose.[16]

-

Mobile Phase: The mobile phase composition will depend on the column used but often consists of a mixture of acetonitrile (B52724) and water.

-

Quantification: Quantification is typically performed using an external standard calibration curve.

3. Enzymatic Assays

Enzymatic assays offer a specific and often simpler alternative to chromatographic methods.

-

Principle: These assays rely on the specific conversion of L-xylulose by an enzyme, coupled to a reaction that produces a detectable signal (e.g., a change in absorbance). For instance, the activity of L-xylulose reductase can be monitored by the change in absorbance at 340 nm due to the conversion of NADP+ to NADPH.[17]

-

Reagents: The assay mixture would typically include a buffer, the enzyme (e.g., L-xylulose reductase), a cofactor (e.g., NADP+), and the sample containing L-xylulose.

-

Detection: The reaction is monitored using a spectrophotometer.

-

Quantification: The concentration of L-xylulose is determined by comparing the rate of the reaction to a standard curve.

Conclusion

L-Xylulose, while rare in the broader natural world, is a significant metabolite in human physiology and pathophysiology. Its elevated levels are a clear indicator of essential pentosuria and may also be associated with other conditions such as liver cirrhosis and diabetes. The analytical methods outlined in this guide, including GC-MS, HPLC, and enzymatic assays, provide robust and reliable means for the quantification of L-xylulose in various biological matrices. Further research into the precise roles of L-xylulose in metabolic regulation and its potential as a biomarker or therapeutic target is warranted, and the methodologies described herein provide a solid foundation for such investigations.

References

- 1. Xylulose - Wikipedia [en.wikipedia.org]

- 2. Pentosuria - Wikipedia [en.wikipedia.org]

- 3. Advances in applications, metabolism, and biotechnological production of L-xylulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DSpace [aaltodoc.aalto.fi]

- 5. Human Metabolome Database: Showing metabocard for L-Xylulose (HMDB0000751) [hmdb.ca]

- 6. Increased urinary excretion of L-xylulose in patients with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. metabolicsupportuk.org [metabolicsupportuk.org]

- 8. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]

- 9. Elevated L-xylulose concentrations in serum: a difference between type I and type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The measurement of xylulose 5-phosphate, ribulose 5-phosphate, and combined sedoheptulose 7-phosphate and ribose 5-phosphate in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medlineplus.gov [medlineplus.gov]

- 12. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 13. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]

- 14. Serum xylose analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. avmajournals.avma.org [avmajournals.avma.org]

- 16. HPLC Analysis on Xylose and Xylitol on Primesep S Column | SIELC Technologies [sielc.com]

- 17. Enzyme Activity Measurement for L-Xylulose Reductase Using Spectrophotometric Assays [creative-enzymes.com]

The Physiological Role of L-Xylulose in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Xylulose, a five-carbon ketopentose sugar, is a metabolic intermediate in the glucuronate pathway in humans. While not a major dietary carbohydrate, its physiological role is intrinsically linked to this pathway and the genetic condition known as essential pentosuria. This benign inborn error of metabolism, characterized by the excessive excretion of L-xylulose in urine, has provided a unique window into the function of this sugar and its associated enzymes. This technical guide provides an in-depth exploration of the core aspects of L-xylulose physiology, including its metabolic pathway, enzymatic regulation, and the analytical methods used for its quantification.

L-Xylulose Metabolism: The Glucuronate Pathway

L-Xylulose is a key intermediate in the glucuronate pathway, a metabolic route for the interconversion of glucose to other sugars and sugar acids. This pathway does not lead to the net production of ATP but is involved in the synthesis of glucuronic acid for detoxification processes and the production of pentoses.

The formation and metabolism of L-xylulose involve a series of enzymatic reactions:

-

Formation of L-Xylulose: L-Xylulose is produced from 3-keto-L-gulonate through a decarboxylation reaction. This step was a long-standing gap in our understanding of the pathway until the recent identification of the responsible enzyme.

-

Enzyme: β-keto-L-gulonate decarboxylase, encoded by the gene C11orf54.[1] This enzyme catalyzes the conversion of 3-keto-L-gulonate to L-xylulose and CO2.

-

-

Reduction to Xylitol: L-Xylulose is subsequently reduced to the sugar alcohol xylitol. This reaction is a critical step in the pathway and is the site of the metabolic block in essential pentosuria.

-

Oxidation to D-Xylulose: Xylitol is then oxidized to D-xylulose, the D-isomer of xylulose.

-

Enzyme: Xylitol dehydrogenase.

-

-

Phosphorylation and Entry into the Pentose (B10789219) Phosphate (B84403) Pathway: D-xylulose is phosphorylated to D-xylulose-5-phosphate, which then enters the pentose phosphate pathway, a major route for NADPH production and the synthesis of nucleotide precursors.

-

Enzyme: Xylulokinase.

-

Signaling Pathway Diagram

References

- 1. A Simple, Robust, and Convenient HPLC Assay for Urinary Lactulose and Mannitol in the Dual Sugar Absorption Test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Increased urinary excretion of L-xylulose in patients with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Essential pentosuria - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]

- 4. Quantitation of xylose from plasma and urine by capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gcms.labrulez.com [gcms.labrulez.com]

An In-depth Technical Guide to the Stereoisomers and Enantiomers of Xylulose

For Researchers, Scientists, and Drug Development Professionals

Introduction to Xylulose

Xylulose is a ketopentose, a monosaccharide with the chemical formula C₅H₁₀O₅.[1] As a pentose (B10789219), it contains five carbon atoms, and as a ketose, it features a ketone functional group, located at the C-2 position. This structure is fundamental to its chemical behavior and metabolic role. In nature, xylulose is found in both its L- and D-enantiomeric forms, which are non-superimposable mirror images of each other.[1] While not as abundant as its aldose isomer, xylose, xylulose plays critical roles in specific metabolic pathways, most notably the pentose phosphate (B84403) pathway. Its stereochemistry is a key determinant of its biological activity and relevance in various biochemical processes. This guide provides a detailed examination of the stereoisomers of xylulose, their physicochemical properties, metabolic significance, and the experimental protocols for their synthesis and analysis.

Stereochemistry of Xylulose

The xylulose molecule possesses two chiral centers at the C-3 and C-4 positions. According to the 2ⁿ rule, where 'n' is the number of chiral centers, xylulose has 2² = 4 possible stereoisomers. These four isomers exist as two pairs of enantiomers.

-

Threo Pair (Xylulose Enantiomers): This pair is defined by having the hydroxyl groups on the C-3 and C-4 carbons on opposite sides in the Fischer projection.

-

D-Xylulose (D-threo-pentulose)

-

L-Xylulose (L-threo-pentulose)

-

-

Erythro Pair (Ribulose Enantiomers): This pair has the hydroxyl groups on the C-3 and C-4 carbons on the same side in the Fischer projection. These are diastereomers of xylulose.

-

D-Ribulose (D-erythro-pentulose)

-

L-Ribulose (L-erythro-pentulose)

-

D-Xylulose and L-Xylulose are enantiomers of each other, while D-Xylulose and D-Ribulose are C-3 epimers and thus diastereomers. Understanding these relationships is crucial for interpreting their distinct roles in biological systems and for developing stereospecific analytical methods.

Physicochemical Properties of Xylulose Enantiomers

The enantiomers of xylulose share identical physical properties such as molar mass and density, but differ in their interaction with plane-polarized light. Unlike their crystalline aldose counterparts (D/L-xylose), both D- and L-xylulose are typically isolated as colorless to faint yellow syrups, which makes determination of a precise melting point challenging.[1]

| Property | D-Xylulose | L-Xylulose |

| Systematic IUPAC Name | (3S,4R)-1,3,4,5-Tetrahydroxypentan-2-one[2] | (3R,4S)-1,3,4,5-Tetrahydroxypentan-2-one[1] |

| Common Name | D-threo-2-Pentulose[3] | L-threo-2-Pentulose[4] |

| CAS Number | 551-84-8[1] | 527-50-4[1] |

| Molecular Formula | C₅H₁₀O₅[1] | C₅H₁₀O₅[1] |

| Molar Mass | 150.13 g/mol [1] | 150.13 g/mol [1] |

| Appearance | Faint yellow syrup | Colorless syrup[1] |

| Melting Point | Not well-defined (syrup) | Not well-defined (syrup) |

| Specific Optical Rotation ([α]D) | Data not consistently reported | Data not consistently reported |

| Solubility | Miscible with water and methanol | Miscible with water |

Note: Specific optical rotation is a key characteristic of chiral molecules. However, reliable, experimentally determined values for pure D-xylulose and L-xylulose are not consistently reported in the literature, likely due to their syrupy nature and existence in equilibrium with various anomeric forms in solution.

Metabolic Significance and Pathways

The two enantiomers of xylulose have distinct and important roles in metabolism.

D-Xylulose in the Pentose Phosphate Pathway

D-Xylulose, in its phosphorylated form D-xylulose-5-phosphate , is a key intermediate in the pentose phosphate pathway (PPP). It links the PPP with glycolysis, facilitating the metabolism of five-carbon sugars derived from diet or nucleotide degradation. The production of D-xylulose from D-xylose occurs via two primary routes in microorganisms:

-

The Isomerase Pathway: A direct, single-step conversion catalyzed by the enzyme xylose isomerase (EC 5.3.1.5). This pathway is common in bacteria.

-

The Oxido-Reductase Pathway: A two-step process found in yeasts and fungi. D-xylose is first reduced to the sugar alcohol xylitol (B92547) by xylose reductase (XR), and then xylitol is oxidized to D-xylulose by xylitol dehydrogenase (XDH).

The resulting D-xylulose is then phosphorylated by xylulokinase (XK) to enter the PPP.

L-Xylulose and Pentosuria

L-Xylulose is a metabolite in the glucuronate-xylulose pathway. In the inherited metabolic disorder essential pentosuria , a deficiency in the enzyme L-xylulose reductase prevents the conversion of L-xylulose to xylitol. This leads to the accumulation and excretion of L-xylulose in the urine.[1] Although clinically benign, its presence can lead to a misdiagnosis of diabetes mellitus due to its properties as a reducing sugar.

Experimental Protocols

The preparation and analysis of xylulose stereoisomers are essential for research and development. The most common laboratory-scale synthesis involves the enzymatic conversion of the more readily available D-xylose.

Protocol for Enzymatic Synthesis and Purification of D-Xylulose

This protocol describes the preparation of D-xylulose from D-xylose using immobilized xylose isomerase, followed by a purification step involving the selective microbial consumption of unreacted D-xylose.

1. Enzymatic Isomerization:

-

Reaction Mixture: Prepare a solution of D-xylose (e.g., 1 M) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) containing required cofactors for the enzyme (e.g., 10 mM MgSO₄).

-

Enzyme Addition: Add immobilized xylose isomerase to the substrate solution. The enzyme loading should be optimized based on its activity.

-

Incubation: Incubate the mixture at the optimal temperature for the enzyme (typically 50-65°C) with gentle agitation.

-

Monitoring: Monitor the reaction progress by taking aliquots over time and analyzing the ratio of D-xylose to D-xylulose using HPLC. The reaction is an equilibrium, typically reaching a D-xylulose concentration of 20-30%.

-

Termination: Once equilibrium is reached (e.g., after 24-48 hours), terminate the reaction by removing the immobilized enzyme via filtration.

2. Purification via Selective Fermentation:

-

Microorganism: Use a microorganism that preferentially metabolizes D-xylose but not D-xylulose, such as Fusarium oxysporum.

-

Inoculation: Adjust the pH and nutrient content of the xylose/xylulose mixture to support the growth of the selected microorganism. Inoculate the mixture with a prepared culture.

-

Fermentation: Incubate under appropriate conditions (e.g., 30°C with aeration). Monitor the consumption of D-xylose by HPLC.

-

Harvesting: Once D-xylose is fully consumed, remove the microbial cells by centrifugation followed by sterile filtration (0.22 µm filter).

3. Final Processing:

-

Decolorization: Treat the resulting D-xylulose solution with activated carbon to remove color and other minor impurities.

-

Ion Exchange: Pass the solution through mixed-bed ion exchange resins to remove salts and charged impurities.

-

Concentration: Concentrate the purified D-xylulose solution under reduced pressure using a rotary evaporator to obtain a viscous, pure syrup.

Protocol for HPLC Analysis of Xylulose Isomers

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of xylulose and its related isomers. Due to the lack of a strong UV chromophore, Refractive Index (RI) or Evaporative Light Scattering (ELSD) detection is typically used.

-

Objective: To separate and quantify D-xylulose from D-xylose and other potential isomers.

-

Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.

-

Column: A ligand-exchange column packed with a sulfonated polystyrene-divinylbenzene resin in the calcium form (e.g., Bio-Rad Aminex HPX-87C, 300 mm x 7.8 mm). This column type is highly effective for separating sugars.

-

Mobile Phase: Degassed, HPLC-grade water.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 80-85°C. Elevated temperature is crucial for sharpening peaks and improving resolution on this type of column.

-

Detector Temperature: Matched to the column temperature or as per manufacturer's recommendation (e.g., 40°C).

-

Sample Preparation: Dilute samples in the mobile phase (water) to an appropriate concentration (e.g., 1-10 mg/mL) and filter through a 0.22 µm syringe filter to remove particulates.

-

Injection Volume: 10-20 µL.

-

Data Analysis: Identify and quantify peaks by comparing retention times and peak areas to those of pure standards. D-xylulose will have a distinct retention time from D-xylose under these conditions. For chiral separation of D- and L-xylulose, a specialized chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak) would be required, often with a different mobile phase system (e.g., hexane/ethanol).

References

- 1. Xylulose - Wikipedia [en.wikipedia.org]

- 2. D-Xylulose | C5H10O5 | CID 5289590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [Ketosylamine rearrangement of D-threo-pentulose (D-xylulose) with alpha-amino acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for L-Xylulose (HMDB0000751) [hmdb.ca]

L-Xylulose: A Potential Biomarker for Metabolic and Liver Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

L-Xylulose, a pentose (B10789219) sugar, is an intermediate in the glucuronic acid pathway. While typically present in trace amounts in the human body, its accumulation has been linked to several pathological conditions, positioning it as a potential biomarker for disease diagnosis and monitoring. This technical guide provides a comprehensive overview of the current state of knowledge regarding L-xylulose as a biomarker, with a focus on its association with pentosuria, diabetes mellitus, and liver disease. The guide details quantitative data, experimental protocols for its measurement, and the metabolic pathways involved.

L-Xylulose in Disease: Quantitative Evidence

The concentration of L-xylulose in biological fluids is significantly altered in certain diseases. The following tables summarize the key quantitative findings from clinical studies.

| Disease | Sample Type | Patient Population | L-Xylulose Concentration | Control Group Concentration | Reference(s) |

| Pentosuria | Urine | Individuals with essential pentosuria | 1.0 - 4.0 grams per day | Not typically measured (trace) | [1][2] |

| Diabetes Mellitus | Serum | Adult-onset (Type 2) | Detectable in 15 out of 30 patients | Negative in all 42 control subjects | [3] |

| Serum | Juvenile-onset (Type 1) | Detectable in 4 out of 31 patients | Negative in all 42 control subjects | [3] | |

| Liver Cirrhosis | Urine | Patients with liver cirrhosis | Mean: 97.1 ± 19.8 µmol/2 h (Range: 22.0 - 236.6) | Mean: 14.6 ± 1.4 µmol/2 h (Range: 6.5 - 21.8) |

Metabolic Pathways Involving L-Xylulose

L-Xylulose is a key intermediate in the glucuronic acid pathway, a metabolic route for the conversion of glucose to other sugars and ascorbic acid (in most mammals, but not humans). A deficiency in the enzyme L-xylulose reductase leads to the accumulation of L-xylulose.

Glucuronic Acid Pathway

The following diagram illustrates the central role of L-Xylulose in the glucuronic acid pathway and its connection to the pentose phosphate (B84403) pathway.

Experimental Protocols for L-Xylulose Quantification

Accurate and reliable quantification of L-xylulose is crucial for its validation as a clinical biomarker. The following sections detail the methodologies for two common analytical techniques.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

1. Sample Preparation (Human Serum)

-

Protein Precipitation: To 100 µL of serum, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., ¹³C₅-L-xylulose).

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

2. HPLC Conditions

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar compounds like sugars. An example is a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-1 min: 95% B

-

1-8 min: Linear gradient from 95% to 50% B

-

8-9 min: Hold at 50% B

-

9.1-12 min: Return to 95% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is often suitable for sugars.

-

Multiple Reaction Monitoring (MRM):

-

L-Xylulose: Precursor ion [M-H]⁻ at m/z 149.05 -> Product ion (e.g., m/z 89.0)

-

Internal Standard (¹³C₅-L-xylulose): Precursor ion [M-H]⁻ at m/z 154.07 -> Product ion (e.g., m/z 92.0)

-

Note: Specific MRM transitions and collision energies need to be optimized for the instrument used.

-

-

Instrument Parameters: Capillary voltage, cone voltage, desolvation gas flow, and temperature should be optimized for maximum signal intensity.

4. Quantification

-

A calibration curve is constructed by plotting the peak area ratio of L-xylulose to the internal standard against the concentration of the calibrators. The concentration of L-xylulose in the unknown samples is then determined from this curve.

References

Urinary Excretion of L-Xylulose in Metabolic Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-xylulose is a pentose (B10789219) sugar and a key intermediate in the glucuronic acid pathway, a minor route for glucose metabolism. While typically present in trace amounts, its significant excretion in urine is a hallmark of specific metabolic disorders. The primary condition associated with substantial L-xylulosuria is Essential Pentosuria, a benign inborn error of metabolism.[1][2][3] However, altered L-xylulose levels have also been observed in other metabolic contexts, such as liver disease.[4]

This technical guide provides an in-depth analysis of the urinary excretion of L-xylulose in metabolic disorders. It details the underlying biochemical pathways, summarizes quantitative excretion data, outlines experimental protocols for measurement, and discusses the clinical significance for researchers and drug development professionals.

The Glucuronic Acid Pathway and L-Xylulose Metabolism

In humans, L-xylulose is synthesized from D-glucose via the glucuronic acid pathway. This pathway does not serve an essential function but is involved in the synthesis of glucuronic acid (for detoxification and incorporation into proteoglycans), pentoses, and, in many animals but not humans, ascorbic acid (Vitamin C).[2][5]

The metabolic sequence is as follows: D-glucose is converted to D-glucuronic acid, then to L-gulonic acid, which is subsequently converted to L-xylulose. In a healthy individual, the enzyme L-xylulose reductase (also known as xylitol (B92547) dehydrogenase) reduces L-xylulose to xylitol. This is then oxidized to D-xylulose, phosphorylated to D-xylulose-5-phosphate, and finally enters the pentose phosphate (B84403) pathway.[2][6][7]

L-Xylulose Excretion in Metabolic Disorders

Essential Pentosuria

Essential Pentosuria is a benign, autosomal recessive inborn error of metabolism characterized by the constant excretion of large quantities of L-xylulose in the urine.[1][2]

-

Biochemical Basis : The condition is caused by a deficiency of the NADP-linked L-xylulose reductase enzyme due to mutations in the dicarbonyl and L-xylulose reductase (DCXR) gene.[6][8] This deficiency prevents the conversion of L-xylulose to xylitol, leading to the accumulation of L-xylulose, which is subsequently excreted by the kidneys.[8] In affected individuals, only the minor isozyme of L-xylulose reductase is present, while the major isozyme is absent.[9]

-

Clinical Features : Individuals with Essential Pentosuria are asymptomatic and have no related health problems.[8] The condition is often discovered incidentally during urine testing. Because L-xylulose is a reducing sugar, its presence can lead to a false-positive diagnosis of diabetes mellitus if tested with non-specific methods (e.g., Benedict's test).[10][11] However, glucose metabolism is normal, and glucose-oxidase-specific tests are negative.[6]

-

Prevalence : The disorder occurs almost exclusively in individuals of Ashkenazi Jewish descent, with an approximate prevalence of 1 in 3,300 in this population.[6][8]

Liver Disease

Studies have shown that the glucuronic acid pathway can be affected by liver function. In a study involving patients with liver cirrhosis, the oral administration of glucuronolactone (B27817) (a precursor of L-xylulose) led to a marked increase in urinary L-xylulose excretion compared to healthy controls.[4] Patients with acute and chronic hepatitis also showed higher than normal excretion, though not as pronounced as in cirrhosis.[4] This suggests that impaired hepatic metabolism can lead to an increased flux through this pathway and subsequent L-xylulosuria, indicating that urinary L-xylulose could serve as a potential tool for evaluating the severity of liver cirrhosis.[4]

Quantitative Data on Urinary L-Xylulose Excretion

The following table summarizes the quantitative data on L-xylulose excretion across different metabolic states.

| Condition | Subject Group | Urinary L-Xylulose Excretion | Source(s) |

| Normal / Healthy | Healthy Adults | Range: 6.5 to 21.8 µmol/2h (post 5g glucuronolactone load) | [4] |

| Mean: 14.6 ± 1.4 µmol/2h (post 5g glucuronolactone load) | [4] | ||

| Essential Pentosuria | Patients with Pentosuria | 1 to 4 grams per day | [1][2][3][6][8] |

| Liver Disease | Patients with Liver Cirrhosis | Range: 22.0 to 236.6 µmol/2h (post 5g glucuronolactone load) | [4] |

| Mean: 97.1 ± 19.8 µmol/2h (post 5g glucuronolactone load) | [4] | ||

| Patients with Acute/Chronic Hepatitis | Higher than normal range, but generally < 50 µmol/2h (post 5g glucuronolactone load) | [4] |

Experimental Protocols for L-Xylulose Quantification

The accurate quantification of urinary L-xylulose requires specific methodologies to distinguish it from other urinary sugars, particularly D-glucose.

General Sample Collection and Preparation

-

Patient Preparation : For baseline measurements, no specific preparation is needed. For loading tests, the patient should fast overnight.[12]

-

Urine Collection : A 24-hour urine sample is typically collected for diagnosing Essential Pentosuria to determine the total daily excretion.[3] For loading tests or other specific assessments, a timed collection (e.g., 2 or 5 hours) is used.[4][12]

-

Sample Storage : Urine samples should be refrigerated during and after collection to minimize degradation of components. For long-term storage, samples should be frozen at -20°C or below.

-

Initial Assessment : Macroscopic analysis (color, clarity) and basic chemical analysis (pH, specific gravity) should be performed.[13]

Quantification Method 1: Colorimetric Assay

This protocol is a generalized method based on the phloroglucinol (B13840) reaction, which is sensitive to pentoses.

-

Principle : Pentoses react with orcinol (B57675) or phloroglucinol in the presence of ferric chloride and hot hydrochloric acid to produce a characteristic color, which can be measured spectrophotometrically.

-

Reagents :

-

Phloroglucinol reagent

-

Hydrochloric acid (concentrated)

-

Ferric Chloride solution

-

L-xylulose standards of known concentrations

-

-

Procedure :

-

Centrifuge the urine sample to remove any sediment.

-

To a test tube, add a specific volume of the urine supernatant.

-

Add the phloroglucinol and HCl reagents.

-

Heat the mixture in a boiling water bath for a defined period.

-

Cool the mixture rapidly to room temperature.

-

Measure the absorbance of the resulting color at the appropriate wavelength using a spectrophotometer.

-

Compare the absorbance to a standard curve prepared with known concentrations of L-xylulose to determine the concentration in the sample.

-

Quantification Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and is suitable for separating and quantifying different sugars in a complex matrix like urine.

-

Principle : Chromatographic separation of sugars on a specialized column (e.g., an amino- or polymer-based column) followed by detection, typically using a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD).

-

Equipment :

-

HPLC system with a pump, autosampler, column oven, and RI detector.

-

Carbohydrate analysis column.

-

-

Procedure :

-

Thaw frozen urine samples and centrifuge to remove particulates.

-

Dilute the urine sample with the mobile phase (e.g., acetonitrile/water mixture).

-

Filter the diluted sample through a 0.45 µm filter.

-

Inject a defined volume of the prepared sample into the HPLC system.

-

Elute the sugars isocratically.

-

Identify the L-xylulose peak by comparing its retention time with that of a pure L-xylulose standard.

-

Quantify the amount of L-xylulose by integrating the peak area and comparing it against a calibration curve generated from standards.

-

Significance for Research and Drug Development

-

Diagnostic Clarity : Understanding L-xylulosuria is critical to prevent the misdiagnosis of diabetes mellitus, thereby avoiding unnecessary treatment and patient anxiety.[6][14]

-

Drug Metabolism : The glucuronic acid pathway is central to drug detoxification (glucuronidation). Certain drugs, such as aminopyrine (B3395922) and barbiturates, can increase the rate of this pathway and consequently enhance L-xylulose excretion.[11] This interaction is relevant for drug development, particularly when studying the metabolic effects of new chemical entities.

-

Biomarker Potential : The association between increased L-xylulose excretion and liver cirrhosis suggests its potential as a non-invasive biomarker for assessing liver function or the metabolic impact of hepatotoxic compounds.[4] Further research could validate its use in preclinical toxicology and clinical diagnostics.

-

Metabolic Modeling : Studying rare "inborn errors of metabolism" like Essential Pentosuria provides valuable insights into the flexibility and function of human metabolic networks, aiding in the construction of more accurate metabolic models for systems biology and pharmacology.

References

- 1. Essential pentosuria (Concept Id: C0268162) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 2. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 3. acpjournals.org [acpjournals.org]

- 4. Increased urinary excretion of L-xylulose in patients with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. URONIC ACID PATHWAY | PPTX [slideshare.net]

- 6. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]

- 7. Structure and Function of Human Xylulokinase, an Enzyme with Important Roles in Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. metabolicsupportuk.org [metabolicsupportuk.org]

- 9. On the nature of L-xylulose reductase deficiency in essential pentosuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pentosuria - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. gpnotebook.com [gpnotebook.com]

- 13. Urinalysis [webpath.med.utah.edu]

- 14. Pentosuria | Inborn error, genetic disorder, glycogen storage | Britannica [britannica.com]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of L-Xylulose from Xylitol

Audience: Researchers, scientists, and drug development professionals.

Introduction